molecular formula C3H7ClFN B119505 3-fluoroazetidine Hydrochloride CAS No. 617718-46-4

3-fluoroazetidine Hydrochloride

Cat. No.: B119505
CAS No.: 617718-46-4
M. Wt: 111.54 g/mol
InChI Key: PXFUWRWCKSLCLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoroazetidine Hydrochloride typically involves the fluorination of azetidine. One common method includes the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-Fluoroazetidine Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoroazetidine Hydrochloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs, particularly as a precursor for fluorinated pharmaceuticals.

    Agrochemicals: It is used in the synthesis of various agrochemicals, including pesticides and herbicides.

    Dyestuffs: The compound is also used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Fluoroazetidine Hydrochloride involves its interaction with specific molecular targets. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

3-Fluoroazetidine Hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Biological Activity

3-Fluoroazetidine hydrochloride (CAS Number 617718-46-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C₃H₇ClFN
  • Molecular Weight: 111.55 g/mol
  • IUPAC Name: 3-fluoroazetidine; hydrochloride
  • Melting Point: 130 °C
  • LogP: 1.05850

The compound is characterized by a four-membered azetidine ring with a fluorine atom at the third position, which influences its biological interactions and pharmacokinetics.

This compound functions primarily as a biochemical reagent and an intermediate in organic synthesis. Its unique structure allows it to interact with various biological targets, making it a subject of study in cancer research and other therapeutic areas.

Anticancer Activity

Recent studies have highlighted the potential of 3-fluoroazetidine derivatives in oncology. For instance, compounds derived from azetidine have shown promising results in inhibiting cell growth in leukemia models:

  • Case Study: A derivative of 3-fluoroazetidine demonstrated an IC₅₀ value of 2 nM against MV4;11 leukemia cells, indicating potent antiproliferative effects. This suggests that modifications to the azetidine structure can yield compounds with significant selectivity and efficacy against specific cancer cell lines .
CompoundCell LineIC₅₀ (nM)Selectivity Ratio
3-Fluoroazetidine DerivativeMV4;112>700 (vs HL-60)
Control CompoundMOLM-133>200 (vs HL-60)

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed in vivo, revealing moderate bioavailability and clearance rates. The compound's half-life and distribution characteristics indicate potential for therapeutic application, although further optimization is necessary to enhance its efficacy .

Safety Profile

This compound is classified with several safety warnings:

  • Hazard Categories:
    • Acute toxicity Category 4
    • Serious eye damage/eye irritation Category 2
    • Skin corrosion/irritation Category 2

Hazard Statements:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.

Research Findings and Implications

Research continues to explore the biological implications of this compound. Its role as a selective agonist for certain receptors has been documented, potentially leading to applications in targeted therapies . The specificity for PAR-1 over PAR-2 suggests that this compound could be pivotal in developing treatments for conditions influenced by these pathways.

Properties

IUPAC Name

3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFUWRWCKSLCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435852
Record name 3-fluoroazetidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617718-46-4
Record name 3-fluoroazetidine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoroazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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